2,6-Dibromophenol

Description

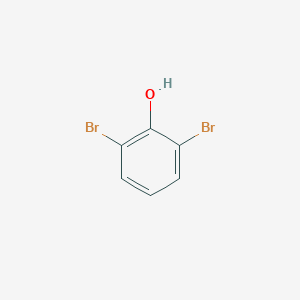

Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2O/c7-4-2-1-3-5(8)6(4)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSIZLKDLDKIHEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59779-25-8 | |

| Record name | Phenol, 2,6-dibromo-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59779-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0060561 | |

| Record name | 2,6-Dibromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,6-Dibromophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032080 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

255 °C; 162 °C at 21 mm Hg | |

| Record name | 2,6-DIBROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7652 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in ethanol, ether | |

| Record name | 2,6-DIBROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7652 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from water | |

CAS No. |

608-33-3 | |

| Record name | 2,6-Dibromophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dibromophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-DIBROMOPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6214 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,6-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dibromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dibromophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIBROMOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27MIP05EAV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-DIBROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7652 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-Dibromophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032080 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

56.5 °C, 56 - 57 °C | |

| Record name | 2,6-DIBROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7652 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-Dibromophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032080 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2,6-Dibromophenol: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound. The information is intended to support research, development, and safety applications involving this compound.

Chemical and Physical Properties

This compound is a white, needle-shaped crystalline solid.[1] It is characterized by the presence of a hydroxyl group and two bromine atoms at the ortho positions of a benzene ring.[2][3] This substitution pattern confers specific chemical reactivity and physical properties to the molecule. It is soluble in organic solvents such as ethanol, ether, benzene, and carbon disulfide, and also shows solubility in hot water and alkaline solutions.[1] The compound is known to be hygroscopic and can undergo sublimation.[1]

Data Summary Table

| Property | Value | Source |

| IUPAC Name | This compound | [3][4] |

| CAS Number | 608-33-3 | [4][5] |

| Molecular Formula | C₆H₄Br₂O | [4][5] |

| Molecular Weight | 251.90 g/mol | [5][6] |

| Appearance | White to light yellow needle-shaped crystals or powder | [1] |

| Melting Point | 53-57 °C | [1][2][6] |

| Boiling Point | 255-256 °C (at 740-748 mmHg) | [2][6][7] |

| 162 °C (at 21 mmHg) | [3] | |

| Density (estimate) | 1.8854 g/cm³ | [7] |

| pKa | 6.67 - 6.89 | [3][7] |

| log Kow (Octanol/Water Partition Coefficient) | 3.36 | [3][8] |

| UV max (in EtOH) | 286 nm | [2] |

| SMILES | C1=CC(=C(C(=C1)Br)O)Br | [3][5] |

| InChI | 1S/C6H4Br2O/c7-4-2-1-3-5(8)6(4)9/h1-3,9H | [3][4][6] |

| InChIKey | SSIZLKDLDKIHEV-UHFFFAOYSA-N | [3][4][6] |

Chemical Structure and Spectroscopic Data

The structure of this compound has been confirmed through various spectroscopic methods. The NIST Chemistry WebBook provides access to its IR, Mass, and UV/Visible spectra.[4]

-

¹H NMR: In CDCl₃, characteristic shifts are observed around 7.43 ppm (doublet), 6.70 ppm (triplet), and a broad peak for the hydroxyl proton around 5.8 ppm.[9]

-

Mass Spectrometry: The mass spectrum shows a top peak at m/z 252, corresponding to the molecular ion.[3]

-

IR Spectroscopy: The infrared spectrum displays characteristic bands for the O-H and C-Br stretching, and aromatic C-H and C=C vibrations.[3]

Experimental Protocols

Synthesis of this compound from Phenol

A common method for synthesizing this compound involves the electrophilic bromination of phenol. The hydroxyl group is a strong activating group, directing substitution to the ortho and para positions.[10] To achieve selective di-substitution at the ortho positions, a multi-step procedure involving sulfonation, bromination, and hydrolysis is employed.[1][8]

Methodology:

-

Sulfonation: Add 98% sulfuric acid dropwise to phenol at a temperature of 44-50°C. After the addition is complete, heat the mixture to 100°C and maintain for 3 hours. Dissolve the resulting solid product in ice water.[1][8]

-

Bromination: To the solution from the previous step, add bromine dropwise at 20°C while simultaneously passing chlorine gas through the mixture. After the addition, add sodium bisulfite and stir the reaction mixture for 30 minutes, then filter. The filter cake consists of tribromide byproducts.[1][8]

-

Hydrolysis and Purification: Distill the filtrate with superheated steam. Discard the initial distillate, which contains tribromide and monobromide impurities. Collect the distillate when the internal temperature rises above 155°C. Cool the collected fraction to crystallize the this compound. This method can yield up to 80% of the desired product.[1][8]

Synthesis using N-Bromosuccinimide (NBS)

An alternative laboratory-scale synthesis utilizes N-Bromosuccinimide as the brominating agent.

Methodology:

-

Reaction Setup: In a Schlenk tube, charge phenol (1.5 g, 16 mmol) and dichloromethane (10 mL). Add N,N-diisopropylethylamine (0.44 mL, 3.1 mmol).[11]

-

Bromination: In a separate Schlenk tube, dissolve N-bromosuccinimide (5.7 g, 32 mmol) in dichloromethane (150 mL). Slowly add this NBS solution to the phenol solution over a period of 3 hours.[11]

-

Workup: After the addition, stir the reaction mixture at room temperature (23°C) for 1 hour. Quench the reaction by adding 1M hydrochloric acid (50 mL). Add water (80 mL) and perform an extraction.[11]

-

Isolation: Dry the extracted organic layer with sodium sulfate and concentrate under vacuum to obtain the this compound product. The reported yield for this method is 79%.[11]

Reactivity and Applications

This compound serves as a valuable intermediate in organic synthesis.[1] For example, it is a precursor in the production of 3,4,5-trimethoxybenzaldehyde.[8] The phenolic hydroxyl group can undergo etherification, and the bromine atoms can be displaced through various coupling reactions.

The compound is also used as a research model to study the environmental photodegradation of brominated phenols.[1] Studies have shown that its degradation rate under simulated sunlight is influenced by factors such as initial concentration, pH, and the presence of Fe(III) or nitrite ions.[1]

Mandatory Visualizations

Caption: A flowchart illustrating the multi-step synthesis of this compound.

Caption: The mechanism of electrophilic aromatic substitution for the bromination of phenol.

Safety and Handling

This compound is harmful if swallowed or in contact with skin.[3][6] It is also irritating to the eyes, respiratory system, and skin.[3] Therefore, appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this chemical.[6][12] It should be stored in a cool, dry place in a tightly sealed container.[13]

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin).[3]

Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[6]

Toxicological Information

Bromophenols are recognized as potential environmental pollutants.[1] The acute toxicity of this compound has been evaluated in various organisms. For the algae Scenedesmus quadricauda, the EC₅₀ value is reported as 9.90 mg/L, while for Daphnia magna, the EC₅₀ is 2.78 mg/L.[14] These values place it in the "Toxic" category for aquatic organisms.[14] It is important to handle this compound with appropriate environmental considerations to prevent its release into aquatic systems.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 608-33-3 [chemicalbook.com]

- 3. This compound | C6H4Br2O | CID 11847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenol, 2,6-dibromo- [webbook.nist.gov]

- 5. This compound | 608-33-3 | FD21596 | Biosynth [biosynth.com]

- 6. 2,6-ジブロモフェノール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound CAS#: 608-33-3 [m.chemicalbook.com]

- 8. guidechem.com [guidechem.com]

- 9. This compound(608-33-3) 1H NMR spectrum [chemicalbook.com]

- 10. Explain the reaction mechanism for the formation of 2,4,6-tribromophenol .. [askfilo.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. This compound | 608-33-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 13. This compound(608-33-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 14. Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PMC [pmc.ncbi.nlm.nih.gov]

physical properties of 2,6-Dibromophenol

An In-depth Technical Guide to the Physical Properties of 2,6-Dibromophenol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and spectroscopic properties of this compound (CAS No: 608-33-3), a key intermediate in various chemical and pharmaceutical syntheses.[1] The data herein is compiled from various scientific sources to provide a reliable reference for laboratory and research applications.

This compound is a halogenated aromatic compound characterized by a phenolic hydroxyl group with bromine atoms at both ortho positions.[2][3] This substitution pattern significantly influences its chemical reactivity and physical characteristics compared to unsubstituted phenol. At room temperature, it presents as a white to light beige or pale grey crystalline solid, often in the form of needles, and possesses a strong, characteristic phenolic odor.[1][4][5][6][7]

The structural and physicochemical properties are summarized in the tables below.

Table 1: General and Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄Br₂O | [2][3][8] |

| Molecular Weight | 251.90 g/mol | [4][8] |

| Appearance | White to pale grey crystalline solid/needles | [3][4][5] |

| Melting Point | 53-58 °C | [1][4][5][8] |

| Boiling Point | 255-256 °C (at 740 mmHg) 162 °C (at 21 mmHg) | [3][4][6][8] |

| Density | ~1.89 g/cm³ (rough estimate) | [6][9] |

| pKa | 6.67 | [2][4] |

| LogP (log Kow) | 3.36 | [2][4] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Source(s) |

| Water | Slightly soluble | [2][3][10] |

| Ethanol | Very soluble | [4][10] |

| Ether | Very soluble | [4][10] |

| DMSO | Soluble | [3][9][11] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound.

Table 3: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points | Source(s) |

| UV-Vis (in Ethanol) | λmax: 286 nm | [3][9] |

| ¹H NMR (in CDCl₃) | δ ~7.43 ppm (d), ~6.70 ppm (t), ~5.89 ppm (s, -OH) | [12] |

| ¹³C NMR | Data available | [4][13] |

| Mass Spectrometry (EI) | Top Peak m/z: 252 | [4][14] |

| Infrared (IR) | Spectra available via various techniques | [4][15][16] |

Experimental Protocols

The determination of the physical properties listed above follows standardized laboratory procedures. Below are generalized methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity.

-

Sample Preparation : A small amount of dry, crystalline this compound is finely powdered.

-

Capillary Loading : The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Measurement : The capillary tube is placed in a calibrated melting point apparatus. The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording : The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For pure this compound, this range is typically narrow.[5][8]

Solubility Assessment

-

Preparation : A small, measured amount (e.g., 10 mg) of this compound is added to a test tube.

-

Solvent Addition : A measured volume (e.g., 1 mL) of the solvent to be tested is added.

-

Observation : The mixture is agitated (e.g., by vortexing) at a controlled temperature. The degree of dissolution is observed and categorized (e.g., soluble, slightly soluble, insoluble). For enhanced solubility, gentle heating or sonication may be applied.[11]

UV-Vis Spectroscopy

-

Solution Preparation : A dilute solution of this compound is prepared in a UV-transparent solvent, such as ethanol. The concentration is chosen to ensure the absorbance falls within the linear range of the spectrophotometer (typically < 1.5 AU).

-

Blank Measurement : The spectrophotometer is zeroed using a cuvette containing only the solvent.

-

Sample Measurement : The sample solution is placed in the spectrophotometer, and the absorbance is scanned across a range of wavelengths (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).[3][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.[12][17] A small amount of an internal standard like tetramethylsilane (TMS) may be added for chemical shift calibration.

-

Instrument Setup : The NMR tube is placed in the spectrometer. The magnetic field is "shimmed" to achieve homogeneity.

-

Data Acquisition : The appropriate NMR experiment (e.g., ¹H, ¹³C) is run. This involves applying a series of radiofrequency pulses and recording the resulting signal (Free Induction Decay, FID).

-

Data Processing : The FID is converted into a spectrum using a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and integrated to analyze the chemical shifts, coupling constants, and relative abundance of different nuclei.

Visualizations

The following diagrams illustrate key relationships and workflows relevant to the study of this compound's physical properties.

Caption: Logical diagram of structural influences on physical properties.

Caption: Experimental workflow for determining melting point.

Caption: Experimental workflow for NMR spectrum acquisition.

References

- 1. This compound | 608-33-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 608-33-3 [chemicalbook.com]

- 4. This compound | C6H4Br2O | CID 11847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. Cas 608-33-3,this compound | lookchem [lookchem.com]

- 7. This compound, 99% | Fisher Scientific [fishersci.ca]

- 8. This compound 99 608-33-3 [sigmaaldrich.com]

- 9. This compound CAS#: 608-33-3 [m.chemicalbook.com]

- 10. This compound, 99% | Fisher Scientific [fishersci.ca]

- 11. glpbio.com [glpbio.com]

- 12. This compound(608-33-3) 1H NMR spectrum [chemicalbook.com]

- 13. This compound(608-33-3) 13C NMR spectrum [chemicalbook.com]

- 14. Phenol, 2,6-dibromo- [webbook.nist.gov]

- 15. This compound(608-33-3) IR Spectrum [m.chemicalbook.com]

- 16. Phenol, 2,6-dibromo- [webbook.nist.gov]

- 17. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Solubility of 2,6-Dibromophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,6-dibromophenol, a key intermediate in organic synthesis and drug development. Understanding the solubility of this compound in various organic solvents is critical for its application in reaction chemistry, purification, and formulation. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a visual workflow to guide laboratory practices.

Quantitative Solubility Data

The solubility of this compound has been characterized in several organic solvents. While comprehensive quantitative data across a wide range of solvents and temperatures is limited in publicly available literature, existing data provides valuable insights for solvent selection in research and development.

| Solvent | Chemical Class | Quantitative Solubility | Qualitative Solubility | Citation(s) |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 100 mg/mL | Soluble | [1][2][3] |

| Ethanol | Alcohol | Not Reported | Very Soluble | [4][5][6][7] |

| Diethyl Ether | Ether | Not Reported | Very Soluble | [4][5][6][7] |

| Toluene | Aromatic Hydrocarbon | 100 µg/mL (in a certified reference standard) | Not Reported | [8] |

Note on Structurally Similar Compounds: To provide further context for solvent selection, the solubility of structurally related brominated phenols is also informative:

-

4-Bromophenol: Freely soluble in alcohol, chloroform, ether, and glacial acetic acid.[9]

-

2,4,6-Tribromophenol: Soluble in alcohol, chloroform, ether, benzene, carbon tetrachloride, and acetic acid.[10]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for various applications. The following are detailed methodologies for key experiments to quantify the solubility of this compound in an organic solvent of interest.

Shake-Flask Method with Gravimetric Analysis

This classic and straightforward method is suitable for determining the equilibrium solubility of a compound in a specific solvent.[11][12]

Objective: To determine the mass of this compound that dissolves in a given volume of a selected organic solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., ethanol, ethyl acetate, etc.)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vial

-

Oven

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately pipette a known volume of the selected organic solvent into the vial.

-

Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[13]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a membrane filter that is compatible with the solvent to remove all undissolved solids.

-

Solvent Evaporation: Transfer a precisely measured volume of the clear filtrate to a pre-weighed evaporating dish or vial.

-

Drying: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. Continue drying until a constant weight is achieved.[14]

-

Calculation: The solubility is calculated as the mass of the dried residue (this compound) per volume of the solvent used.

Shake-Flask Method with UV/Vis Spectrophotometry

This method is advantageous when the solute has a distinct chromophore and is suitable for determining solubility with smaller sample quantities.[15][16]

Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent by measuring its absorbance of ultraviolet-visible light.

Materials:

-

This compound (solid)

-

Selected organic solvent (UV-grade)

-

UV/Vis spectrophotometer

-

Quartz cuvettes

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Filtration apparatus

-

Volumetric flasks

Procedure:

Part A: Preparation of a Calibration Curve

-

Stock Solution: Prepare a stock solution of known concentration by accurately weighing a small amount of this compound and dissolving it in a known volume of the organic solvent in a volumetric flask.

-

Standard Solutions: Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Spectrophotometric Analysis: Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent by scanning the UV-Vis spectrum of one of the standard solutions.[17]

-

Absorbance Measurement: Measure the absorbance of each standard solution at the determined λmax.

-

Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. This should yield a linear relationship according to the Beer-Lambert law.

Part B: Analysis of the Saturated Solution

-

Sample Preparation: Prepare a saturated solution of this compound in the organic solvent following steps 1-5 of the Shake-Flask Method with Gravimetric Analysis (Section 2.1).

-

Dilution: Accurately dilute a known volume of the clear filtrate with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted filtrate at the λmax.

-

Concentration Determination: Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in the solvent at the specified temperature.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

Caption: General workflow for the experimental determination of solubility.

References

- 1. This compound CAS#: 608-33-3 [m.chemicalbook.com]

- 2. glpbio.com [glpbio.com]

- 3. glpbio.com [glpbio.com]

- 4. This compound | C6H4Br2O | CID 11847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 608-33-3 [chemicalbook.com]

- 6. This compound, 99% | Fisher Scientific [fishersci.ca]

- 7. This compound, 99% | Fisher Scientific [fishersci.ca]

- 8. accustandard.com [accustandard.com]

- 9. 4-Bromophenol | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2,4,6-Tribromophenol | C6H3Br3O | CID 1483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pharmacyjournal.info [pharmacyjournal.info]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pharmajournal.net [pharmajournal.net]

- 15. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. rootspress.org [rootspress.org]

- 17. researchgate.net [researchgate.net]

toxicological profile of 2,6-Dibromophenol

An In-Depth Technical Guide to the Toxicological Profile of 2,6-Dibromophenol

Introduction

This compound (2,6-DBP) is a halogenated aromatic organic compound. It belongs to the class of dibromophenols, which are characterized by a phenol ring substituted with two bromine atoms. 2,6-DBP is a known marine metabolite and can also be formed as a degradation product of brominated flame retardants.[1] Its presence in the environment and in various organisms necessitates a thorough understanding of its toxicological profile. This document provides a comprehensive overview of the known toxicological data for 2,6-DBP, details the standard experimental protocols for its assessment, and explores its potential mechanisms of toxicity. Due to a limited number of studies focused specifically on 2,6-DBP, data from closely related compounds, such as 2,4,6-tribromophenol, are occasionally referenced to infer potential toxicological pathways.

Acute Toxicity

Acute toxicity studies evaluate the adverse effects of a substance following a single or short-term exposure. For 2,6-DBP, data is primarily available for aquatic species, with classifications of its hazard potential available for mammals.

Quantitative Acute Toxicity Data

The following table summarizes the key quantitative findings from acute toxicity studies on this compound.

| Species | Endpoint | Value (mg/L) | Exposure Duration | Reference |

| Scenedesmus quadricauda (Alga) | EC₅₀ (Growth Inhibition) | 9.90 | 96 hours | [2] |

| Daphnia magna (Water Flea) | EC₅₀ (Immobilization) | 2.78 | 48 hours | [2] |

| Pseudokirchneriella subcapitata (Alga) | EC₅₀ (Growth Inhibition) | 49 | Not Specified | [2] |

Experimental Protocol: Acute Oral Toxicity – Acute Toxic Class Method (OECD 423)

The Acute Toxic Class Method is a stepwise procedure used to assess the acute oral toxicity of a substance, classifying it into a GHS category while minimizing animal use.[3][4]

Objective: To determine the acute oral toxicity of a test substance and classify it according to the GHS.[4]

Principle: A stepwise procedure is used with a small number of animals per step.[5] Depending on the mortality and/or moribundity of the animals, further steps may be taken with higher or lower doses. The outcome assigns the substance to a specific toxicity class.[4]

Methodology:

-

Test Animals: Healthy, young adult rodents (typically female rats) are used. Animals are acclimated to laboratory conditions before the study.

-

Housing and Feeding: Animals are caged individually or in small groups. Standard laboratory diet and drinking water are provided ad libitum. Animals are fasted prior to dosing (food, but not water, is withheld).[5]

-

Dose Preparation: The test substance (this compound) is typically dissolved or suspended in a suitable vehicle, such as corn oil or water.

-

Administration: The substance is administered in a single dose by oral gavage. The volume administered should generally not exceed 1 mL/100g body weight for rodents.[4]

-

Procedure:

-

Starting Dose: The test begins using a starting dose selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The selection is based on any existing toxicity information.

-

Initial Step: Three fasted female animals are dosed at the selected starting level.

-

Observation: The outcome in the first group of animals determines the next step. If mortality is observed, the test is repeated with a lower dose. If no mortality occurs, a higher dose is used.

-

Subsequent Steps: Subsequent steps involve dosing three additional animals at the appropriate dose level until a definitive classification can be made.

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, convulsions), and body weight changes for up to 14 days.[5]

-

Pathology: At the end of the observation period, all surviving animals are humanely euthanized. A gross necropsy is performed on all animals (those that died during the test and those euthanized at termination).

Visualization: Acute Oral Toxicity Workflow (OECD 423)

Caption: Workflow for the Acute Toxic Class Method (OECD 423).

Subchronic Toxicity

Subchronic toxicity studies assess the effects of repeated exposure to a substance over a period of 90 days. No specific 90-day studies for this compound were identified in the literature search, representing a significant data gap.

Experimental Protocol: Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)

This protocol outlines the standard procedure for conducting a 90-day subchronic oral toxicity study.[6][7][8]

Objective: To characterize the toxicological profile of a substance following 90 days of repeated oral administration, identify target organs, and establish a No-Observed-Adverse-Effect Level (NOAEL).[8][9]

Principle: The test substance is administered orally to several groups of experimental animals at multiple dose levels for 90 consecutive days.[10]

Methodology:

-

Test Animals: Young, healthy rodents (rats are preferred) are used. Groups should consist of at least 10 males and 10 females.[6]

-

Dose Levels: At least three dose levels (low, mid, high) and a concurrent control group (vehicle only) are required. The highest dose should induce observable toxicity but not significant mortality.[9]

-

Administration: The substance is administered daily, seven days a week, for 90 days. Administration can be via the diet, drinking water, or by oral gavage.[8]

-

Observations:

-

Clinical Signs: Animals are observed daily for signs of toxicity.

-

Body Weight and Food/Water Consumption: Measured weekly.[8]

-

Ophthalmology: Examinations are performed prior to the study and at termination.

-

Hematology & Clinical Chemistry: Blood samples are collected at termination for analysis of hematological and biochemical parameters.

-

Urinalysis: Conducted at termination.

-

-

Pathology:

-

All animals are subjected to a full, detailed gross necropsy.

-

The weights of key organs (e.g., liver, kidneys, brain, spleen) are recorded.

-

Comprehensive histopathological examination is performed on the control and high-dose groups. Any target organs identified are also examined in the lower-dose groups.

-

-

Satellite Group (Optional): An additional group at the high-dose level may be included and maintained for a treatment-free period (e.g., 28 days) after the 90-day exposure to assess the reversibility of any toxic effects.[9]

Visualization: Subchronic 90-Day Toxicity Study Workflow

Caption: Workflow for a 90-Day Subchronic Oral Toxicity Study (OECD 408).

Genotoxicity

Genotoxicity assays are designed to detect substances that can induce genetic damage, such as gene mutations or chromosomal aberrations. No specific genotoxicity data for this compound were found. This is a critical data gap, as genotoxicity is a key indicator of carcinogenic potential.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test, OECD 471)

The Ames test is a widely used in vitro assay to evaluate the potential of a substance to cause gene mutations.[11][12]

Objective: To detect point mutations (base-pair substitutions and frameshifts) induced by a test substance.[13]

Principle: The test uses several strains of Salmonella typhimurium and/or Escherichia coli that are auxotrophic, meaning they carry a mutation that renders them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli).[11][12] The assay measures the ability of the test substance to cause a reverse mutation (reversion), restoring the gene's function and allowing the bacteria to grow on an amino-acid-deficient medium.[13]

Methodology:

-

Tester Strains: A minimum of five bacterial strains is typically used (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102).[14][15] This combination detects various types of point mutations.

-

Metabolic Activation (S9 Mix): The test is performed both with and without an exogenous metabolic activation system.[14] This system, typically a liver fraction from rats pre-treated with an enzyme inducer (S9 mix), mimics mammalian metabolism and can convert pro-mutagens into active mutagens.[13]

-

Procedure (Plate Incorporation Method):

-

The test substance at several concentrations, the bacterial tester strain, and (if required) the S9 mix are combined in molten top agar.

-

This mixture is poured onto the surface of a minimal glucose agar plate (lacking the essential amino acid).

-

The plates are incubated at 37°C for 48-72 hours.

-

-

Data Collection: After incubation, the number of revertant colonies on each plate is counted.

-

Evaluation Criteria: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible increase over the negative control value (typically a two- to three-fold increase).

Visualization: Ames Test Experimental Workflow

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Mechanisms of Toxicity & Signaling Pathways

While the complete toxicological profile of 2,6-DBP is not fully elucidated, available evidence points towards specific cellular mechanisms, particularly the disruption of calcium signaling.

Disruption of Cellular Calcium (Ca²⁺) Homeostasis

Studies have shown that several bromophenols, including 2,6-DBP, disturb cellular Ca²⁺ signaling in neuroendocrine (PC12) cells.[16] Intracellular Ca²⁺ is a critical second messenger that regulates numerous cellular processes, including neurotransmission, hormone secretion, gene expression, and apoptosis.[17] Disruption of its tightly controlled homeostasis can lead to significant cytotoxicity.[16][17] The mechanism may involve interference with voltage-dependent Ca²⁺ channels on the cell membrane or the release of Ca²⁺ from intracellular stores like the endoplasmic reticulum.[16]

Visualization: Disruption of Cellular Calcium Signaling

Caption: Potential disruption of Ca²⁺ homeostasis by this compound.

Induction of Apoptosis

While not studied directly for 2,6-DBP, the closely related compound 2,4,6-tribromophenol has been shown to induce apoptosis (programmed cell death) in human peripheral blood mononuclear cells.[18][19] The mechanism primarily involves the intrinsic or mitochondrial pathway.[19] This pathway is initiated by cellular stress, which leads to the loss of mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the subsequent activation of a caspase cascade (initiator caspase-9 and executioner caspase-3), ultimately leading to cell death.[19][20] Given that Ca²⁺ signaling is intricately linked to mitochondrial function and apoptosis, this represents a plausible mechanism of toxicity for 2,6-DBP.[17][18]

Visualization: Intrinsic (Mitochondrial) Apoptosis Pathway

Caption: A plausible mechanism of 2,6-DBP toxicity via apoptosis.

Conclusion and Data Gaps

The is currently incomplete. Available data strongly indicate that it is toxic to aquatic organisms and is classified as harmful to mammals via oral, dermal, and inhalation exposure. A key mechanism of its toxicity appears to be the disruption of cellular calcium homeostasis, a fundamental process whose dysregulation can lead to widespread cellular dysfunction and apoptosis.

Significant data gaps remain, which are critical for a comprehensive risk assessment:

-

Mammalian Acute Toxicity: A definitive oral LD₅₀ value in a rodent model is needed to accurately quantify its acute toxicity.

-

Genotoxicity: Data from a standard battery of genotoxicity tests, including the Ames test, are essential to evaluate its mutagenic potential.

-

Chronic Toxicity: Long-term exposure studies are required to understand the effects of chronic exposure.

-

Reproductive and Developmental Toxicity: Studies are needed to assess its potential to act as an endocrine disruptor or cause adverse effects on reproduction and development.

Further research focusing on these areas is imperative to fully characterize the toxicological risks posed by this compound to human health and the environment.

References

- 1. This compound | C6H4Br2O | CID 11847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oecd.org [oecd.org]

- 4. researchgate.net [researchgate.net]

- 5. bemsreports.org [bemsreports.org]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]

- 9. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]

- 10. laboratuar.com [laboratuar.com]

- 11. nib.si [nib.si]

- 12. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 13. enamine.net [enamine.net]

- 14. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 15. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. Bromophenols, both present in marine organisms and in industrial flame retardants, disturb cellular Ca2+ signaling in neuroendocrine cells (PC12) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Calcium Signaling Derangement and Disease Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Apoptosis-Inducing Potential of Selected Bromophenolic Flame Retardants 2,4,6-Tribromophenol and Pentabromophenol in Human Peripheral Blood Mononuclear Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Apoptosis-Inducing Potential of Selected Bromophenolic Flame Retardants 2,4,6-Tribromophenol and Pentabromophenol in Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

Environmental Fate and Degradation of 2,6-Dibromophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dibromophenol (2,6-DBP), a halogenated aromatic compound, is of significant environmental concern due to its potential toxicity and persistence. Understanding its environmental fate and degradation pathways is crucial for risk assessment and the development of effective remediation strategies. This technical guide provides a comprehensive overview of the abiotic and biotic degradation of 2,6-DBP, detailing its physicochemical properties, degradation kinetics, and the underlying biochemical and genetic mechanisms. Experimental protocols for key analytical and degradation studies are provided, and metabolic pathways are visualized to facilitate a deeper understanding of the transformation processes.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to predicting its environmental distribution and behavior. These properties influence its partitioning between air, water, soil, and biota.

| Property | Value | Reference |

| Molecular Formula | C₆H₄Br₂O | [1] |

| Molecular Weight | 251.90 g/mol | [1] |

| Appearance | White, needle-shaped crystals | [1] |

| Melting Point | 53-56 °C | [1] |

| Boiling Point | 255-256 °C at 740 mmHg | [1] |

| Water Solubility | Slightly soluble | [1] |

| log Kow (Octanol-Water Partition Coefficient) | 3.36 | [1] |

| pKa (Acid Dissociation Constant) | 6.67 | [1] |

| Vapor Pressure | 1.3 x 10⁻³ mmHg at 25 °C | [1] |

Abiotic Degradation

Abiotic degradation processes, including photolysis and hydrolysis, can contribute to the transformation of 2,6-DBP in the environment.

Photolysis

Direct photolysis of 2,6-DBP in the environment is not considered a significant degradation pathway. The compound does not possess chromophores that absorb light at wavelengths greater than 290 nm, which is the environmentally relevant part of the solar spectrum.[1] However, indirect photolysis, mediated by photochemically produced hydroxyl radicals in the atmosphere, can lead to its degradation. The estimated atmospheric half-life for this reaction is approximately 5.6 days.[1]

Hydrolysis

This compound is not expected to undergo hydrolysis under typical environmental conditions due to the stability of the aromatic bromine and hydroxyl functional groups.

Biotic Degradation

Biodegradation by microorganisms is a key process in the environmental attenuation of this compound. Both aerobic and anaerobic pathways have been identified, involving a variety of bacterial species.

Aerobic Biodegradation

Under aerobic conditions, several bacterial strains have been shown to degrade 2,6-DBP. These processes often involve oxidative mechanisms, leading to the cleavage of the aromatic ring.

| Microorganism | Conditions | Degradation Rate/Efficiency | Half-life | Reference |

| Streptomyces rochei 303 (resting cells) | 10 ppm initial concentration | >90% in 24 hours | < 24 hours | [1] |

| Streptomyces rochei 303 (resting cells) | 100 ppm initial concentration | >99% in 24 hours | < 24 hours | [1] |

| Ochrobactrum sp. strain TB01 | Grown on 2,4,6-TBP | Degrades 2,6-DBP | Not specified | [2][3][4] |

| Cupriavidus sp. strain CNP-8 | Utilized as sole carbon, nitrogen, and energy source | Degrades up to 0.7 mM | Not specified | [5] |

Cupriavidus sp. strain CNP-8 utilizes a sophisticated enzymatic pathway for the degradation of 2,6-dibromo-4-nitrophenol, which shares similarities with the degradation of 2,6-DBP. The degradation is initiated by a two-component FADH₂-dependent monooxygenase, HnpA, which catalyzes the sequential denitration and debromination to form 6-bromohydroxyquinol (6-BHQ). The flavin reductase, HnpB, is also required for this initial step. Subsequently, a 6-BHQ 1,2-dioxygenase, HnpC, is proposed to catalyze the ring-cleavage of the intermediate. The genetic basis for this pathway is located in the hnp gene cluster.[5]

Figure 1: Proposed degradation pathway of a 2,6-dibrominated phenol analog by Cupriavidus sp. strain CNP-8.

Anaerobic Biodegradation

Anaerobic degradation of 2,6-DBP is also a significant environmental fate process, particularly in sediment and water-logged soils. This process often proceeds through reductive dehalogenation.

| Environment | Conditions | Degradation Rate/Efficiency | Half-life | Reference |

| Anaerobic sediment-water system | Not specified | Not specified | 7 days | [1] |

Ochrobactrum sp. strain TB01, which degrades 2,4,6-tribromophenol, is also capable of degrading 2,6-DBP. The proposed pathway involves a sequential reductive debromination. While the complete pathway for 2,6-DBP was not fully elucidated in the available literature, based on the degradation of the tri-brominated analogue, it is hypothesized that 2,6-DBP is first reductively debrominated to 2-bromophenol, which is then further debrominated to phenol. Phenol can then be mineralized under anaerobic conditions.[2][3][4]

Figure 2: Hypothesized reductive debromination pathway of this compound by Ochrobactrum sp.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible study of 2,6-DBP degradation. The following sections provide outlines for key experimental procedures.

Aerobic Biodegradation Study using Streptomyces rochei

This protocol describes a resting cell assay to evaluate the aerobic degradation of 2,6-DBP.

4.1.1. Culture Preparation

-

Media: Prepare a suitable growth medium for Streptomyces rochei, such as ISP Medium 2 (Yeast Extract-Malt Extract Agar).

-

Inoculation: Inoculate the medium with a spore suspension or mycelial fragments of Streptomyces rochei 303.

-

Incubation: Incubate the culture at 28-30°C for 5-7 days, or until sufficient biomass is produced.

-

Harvesting: Harvest the mycelia by centrifugation or filtration and wash with a sterile phosphate buffer (pH 7.0).

4.1.2. Resting Cell Assay

-

Reaction Mixture: Resuspend the washed mycelia in a minimal salts medium devoid of a carbon source.

-

Substrate Addition: Add 2,6-DBP from a stock solution to achieve the desired initial concentration (e.g., 10-100 ppm).

-

Incubation: Incubate the reaction mixture at 28-30°C with shaking to ensure aeration.

-

Sampling: Collect samples at regular time intervals for analysis.

-

Analysis: Analyze the samples for the concentration of 2,6-DBP and its degradation products using HPLC-MS or GC-MS.

Analytical Methods

Accurate quantification of 2,6-DBP and its metabolites is critical for degradation studies.

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Extract the aqueous samples with a suitable organic solvent (e.g., hexane or dichloromethane). Concentrate the extract and derivatize if necessary.

-

GC Column: Use a non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Temperature Program: A typical temperature program could be: initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[6][7][8]

-

MS Detection: Operate the mass spectrometer in full scan mode to identify unknown metabolites and in selected ion monitoring (SIM) mode for quantification of the target analyte.

4.2.2. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

-

Sample Preparation: Acidify aqueous samples to prevent degradation and extract using solid-phase extraction (SPE).[9][10]

-

HPLC Column: Use a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile and water (both with 0.1% formic acid) is commonly used.

-

MS Detection: Employ an electrospray ionization (ESI) source in negative ion mode for the detection of phenolic compounds.

Photocatalytic Degradation Study

This protocol outlines a typical setup for studying the photocatalytic degradation of 2,6-DBP using a TiO₂ catalyst.

-

Reactor Setup: Use a photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp).

-

Reaction Suspension: Prepare an aqueous suspension of 2,6-DBP at the desired concentration and add the TiO₂ photocatalyst (e.g., 0.5 g/L).

-

pH Adjustment: Adjust the pH of the suspension to the desired value using dilute acid or base.

-

Irradiation: Irradiate the suspension with the UV lamp while stirring continuously.

-

Sampling and Analysis: Collect samples at different time intervals, filter to remove the catalyst, and analyze the filtrate for the concentration of 2,6-DBP and its degradation products using HPLC or GC-MS.

Figure 3: Experimental workflow for a photocatalytic degradation study of this compound.

Conclusion

The environmental fate of this compound is governed by a combination of abiotic and biotic processes. While resistant to direct photolysis and hydrolysis, it can be degraded in the atmosphere by hydroxyl radicals. Biodegradation, however, appears to be the most significant removal mechanism in soil and aquatic environments. Both aerobic and anaerobic microbial degradation pathways have been identified, involving initial oxidative or reductive steps, respectively, followed by ring cleavage and mineralization. The efficiency of these degradation processes is influenced by various environmental factors such as pH, temperature, and the presence of co-substrates. Further research is needed to fully elucidate the enzymatic and genetic regulation of these pathways and to optimize their application for the bioremediation of 2,6-DBP contaminated sites.

References

- 1. This compound | C6H4Br2O | CID 11847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. academic.oup.com [academic.oup.com]

- 4. Biodegradation of 2,4,6-tribromophenol by Ochrobactrum sp. strain TB01 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. GC-MS Temperature Programming: Optimize Cycle Times [eureka.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Role of 2,6-Dibromophenol: A Marine Metabolite of Ecological and Pharmacological Significance

A Technical Guide for Researchers and Drug Development Professionals

Abstract

2,6-Dibromophenol (2,6-DBP) is a simple yet potent halogenated phenolic compound widely distributed in the marine environment. As a secondary metabolite, it is produced by a variety of marine organisms, including algae, sponges, and hemichordates, where it plays a crucial role in chemical defense and contributes to the characteristic flavor of seafood. Beyond its ecological functions, 2,6-DBP has garnered significant interest from the scientific community for its diverse and promising pharmacological activities. This technical guide provides an in-depth exploration of the biosynthesis, biological activities, and experimental methodologies associated with 2,6-DBP, offering a valuable resource for researchers in marine natural products, pharmacology, and drug discovery. The guide summarizes key quantitative data, details experimental protocols, and visualizes complex pathways and workflows to facilitate a comprehensive understanding of this important marine metabolite.

Introduction

Marine organisms are a prolific source of structurally unique and biologically active natural products. Among these, brominated phenols represent a significant class of compounds with diverse ecological and pharmacological roles. This compound (2,6-DBP), a member of this class, is a key metabolite found in various marine species. It is recognized for its contribution to the "ocean-like" or "iodine-like" aroma of many seafoods and is known to be bioaccumulated in the marine food chain.[1][2] Recent research has unveiled a spectrum of biological activities for 2,6-DBP, including antimicrobial, antioxidant, and anti-inflammatory properties, as well as the modulation of ion channels, highlighting its potential as a lead compound for drug development. This guide aims to consolidate the current knowledge on 2,6-DBP, presenting it in a structured and accessible format for the scientific community.

Biosynthesis of this compound

The biosynthesis of 2,6-DBP in marine organisms is an enzymatic process primarily involving bromoperoxidases.[3][4] These enzymes catalyze the oxidation of bromide ions from seawater, leading to the formation of a reactive bromine species that subsequently brominates a phenolic precursor. While the complete pathway can vary between organisms, a general scheme has been elucidated.

The proposed biosynthetic pathway begins with chorismate, a key intermediate in the shikimate pathway. A chorismate lyase converts chorismate to 4-hydroxybenzoic acid (4-HBA). Subsequently, a flavin-dependent halogenase catalyzes the di-halogenation of 4-HBA to produce this compound.[5][6]

Biological Activities of this compound

This compound exhibits a range of biological activities that have been quantified in various in vitro and in vivo studies. These activities underscore its potential for therapeutic applications.

Antimicrobial Activity

2,6-DBP has demonstrated inhibitory effects against a variety of microorganisms. Its lipophilic nature, enhanced by the bromine atoms, is thought to facilitate its interaction with microbial cell membranes.

Modulation of Ion Channels

A significant area of research has focused on the ability of 2,6-DBP and related bromophenols to modulate the activity of voltage-dependent ion channels, particularly calcium (Ca²⁺) and potassium (K⁺) channels.[7] This activity is crucial as ion channels are involved in a myriad of physiological processes, and their dysregulation is implicated in numerous diseases. Studies have shown that 2,4-dibromophenol, a close analog, reduces voltage-dependent calcium channel currents.[7] While specific quantitative data for 2,6-DBP's direct effect on these channels is still emerging, its structural similarity suggests a comparable mechanism of action.

Apoptotic and Cytotoxic Effects

Recent studies have indicated that bromophenols, including 2,4,6-tribromophenol, can induce apoptosis (programmed cell death) in human peripheral blood mononuclear cells (PBMCs).[8] The proposed mechanism involves the intrinsic or mitochondrial pathway, initiated by an increase in intracellular calcium ions, leading to the activation of a cascade of caspases.

Quantitative Data Summary

The biological effects of 2,6-DBP are concentration-dependent. The following tables summarize the available quantitative data from various studies.

Table 1: Toxicity Data for this compound

| Organism | Test Duration | Endpoint | Value (mg/L) | Reference |

| Daphnia magna | 48 hours | EC50 | 2.78 | [9] |

| Scenedesmus quadricauda | 96 hours | EC50 | 9.90 | [9] |

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of this compound.

Isolation and Purification of this compound from Marine Organisms

The isolation of 2,6-DBP typically involves solvent extraction from the source organism followed by chromatographic purification.

Protocol:

-

Homogenization and Extraction: The marine organism (e.g., algae, sponge) is homogenized and extracted with an organic solvent such as methanol or a mixture of dichloromethane and methanol.

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning, for example, between n-hexane and methanol, to separate compounds based on polarity.

-

Chromatographic Purification: The fraction containing 2,6-DBP is further purified using techniques like silica gel column chromatography and/or high-performance liquid chromatography (HPLC).

-

Structure Elucidation: The purified compound's structure is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution: The test compound (2,6-DBP) is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Analysis of Ion Channel Modulation: Whole-Cell Patch-Clamp Technique

The patch-clamp technique is a powerful electrophysiological method to study ion channels in living cells.

Protocol:

-

Cell Culture: A suitable cell line expressing the ion channels of interest (e.g., PC12 cells) is cultured.

-

Pipette Preparation: A glass micropipette with a very small tip diameter is filled with an appropriate electrolyte solution.

-

Seal Formation: The micropipette is brought into contact with the cell membrane, and a high-resistance "giga-seal" is formed.

-

Whole-Cell Configuration: A brief suction is applied to rupture the cell membrane patch under the pipette tip, allowing electrical access to the entire cell.

-

Data Recording: Voltage or current is clamped, and the resulting ionic currents across the cell membrane are recorded before and after the application of 2,6-DBP.

Experimental and Drug Discovery Workflow

The discovery and development of marine natural products like 2,6-DBP as potential drug leads follow a structured workflow.

Conclusion and Future Perspectives

This compound stands out as a marine metabolite with significant ecological and pharmacological relevance. Its biosynthesis via bromoperoxidases highlights the unique biochemical capabilities of marine organisms. The diverse biological activities of 2,6-DBP, including its antimicrobial effects and its ability to modulate key cellular processes like ion transport and apoptosis, position it as a promising candidate for further investigation in drug discovery programs.

Future research should focus on several key areas. A more detailed elucidation of the biosynthetic pathways in different marine organisms could reveal novel enzymatic mechanisms and opportunities for biotechnological production. Comprehensive screening of 2,6-DBP against a wider range of therapeutic targets, supported by quantitative structure-activity relationship (QSAR) studies, will be crucial for identifying its full therapeutic potential. Furthermore, medicinal chemistry efforts to synthesize and evaluate analogs of 2,6-DBP could lead to the development of new drug candidates with improved potency and selectivity. The in-depth understanding of this seemingly simple marine metabolite continues to open new avenues for scientific exploration and the development of novel therapeutics from the ocean.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of polybrominated aromatic organic compounds by marine bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pentabromopseudilin - Wikipedia [en.wikipedia.org]

- 7. The marine secondary metabolites 2,4-dibromophenol and 2,4,6-tribromophenol differentially modulate voltage dependent ion currents in neuroendocrine (PC12) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Apoptosis-Inducing Potential of Selected Bromophenolic Flame Retardants 2,4,6-Tribromophenol and Pentabromophenol in Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

Methodological & Application

Application Notes and Protocols for the Laboratory Preparation of 2,6-Dibromophenol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the laboratory synthesis of 2,6-Dibromophenol, a key intermediate in the production of fine chemicals and pharmaceuticals. The methods outlined are suitable for laboratory-scale synthesis and have been compiled from established procedures.

Introduction

This compound is a halogenated aromatic compound widely utilized as a building block in organic synthesis. Its applications range from the preparation of more complex molecules in drug discovery to its use as an intermediate in the synthesis of various specialty chemicals. This document details two primary methods for its preparation in a laboratory setting: direct bromination of phenol using N-Bromosuccinimide (NBS) and a selective synthesis involving the bromination of a para-protected phenol followed by deprotection.

Data Presentation

The following table summarizes the quantitative data for two common laboratory-scale synthesis methods for this compound.

| Parameter | Method 1: Direct Bromination with NBS[1] | Method 2: Oxidative Bromination & Decarboxylation[2] |

| Starting Material | Phenol | 4-Hydroxybenzoic acid |

| Brominating Agent | N-Bromosuccinimide (NBS) | HBr/H₂O₂ |

| Solvent | Dichloromethane | Ethylenedichloride / Quinoline |

| Catalyst/Base | N,N-diisopropylamine | Cuprous oxide (for decarboxylation) |

| Reaction Temperature | 23 °C (Room Temperature) | Bromination: Not specified; Decarboxylation: 220 °C |

| Reaction Time | 4 hours | 6 hours (for decarboxylation) |

| Reported Yield | ~79% | 90-95% |

| Purity | Requires purification | High selectivity reported |

Experimental Protocols

Method 1: Synthesis of this compound via Direct Bromination with N-Bromosuccinimide[1]

This protocol describes the direct bromination of phenol at the ortho positions using N-Bromosuccinimide as the brominating agent and N,N-diisopropylamine as a base.

Materials:

-

Phenol

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (CH₂Cl₂)

-

N,N-diisopropylamine

-

1M Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄)

-

Water (H₂O)

-

Schlenk tubes or round-bottom flasks

-

Magnetic stirrer and stir bars

-

Dropping funnel

-

Standard laboratory glassware for extraction and drying

Procedure:

-

In a 100 mL Schlenk tube, dissolve 1.5 g (16 mmol) of phenol in 10 mL of dichloromethane.

-

To this solution, add 0.44 mL (3.1 mmol) of N,N-diisopropylamine.

-

In a separate 100 mL Schlenk tube, dissolve 5.7 g (32 mmol) of N-bromosuccinimide in 150 mL of dichloromethane.

-

Slowly add the NBS solution to the phenol solution over a period of 3 hours with constant stirring at room temperature (23 °C).

-

After the addition is complete, continue to stir the reaction mixture for an additional hour at room temperature.

-

Quench the reaction by adding 50 mL of 1M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and add 80 mL of water.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent like hexane.

Method 2: Selective Synthesis via Oxidative Bromination of 4-Hydroxybenzoic Acid and Subsequent Decarboxylation[2]

This method offers high selectivity for the 2,6-isomer by utilizing a starting material where the para position is blocked.

Part A: Oxidative Bromination of 4-Hydroxybenzoic Acid

-

This part of the procedure involves the selective oxidative bromination of 4-hydroxybenzoic acid in a two-phase system using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂). The specific quantities and conditions would need to be optimized based on the desired scale.

Part B: Decarboxylation of 3,5-Dibromo-4-hydroxybenzoic Acid

-

The 3,5-dibromo-4-hydroxybenzoic acid obtained from the previous step is subjected to decarboxylation.

-

A general procedure involves heating the protected phenol in a high-boiling solvent such as quinoline with a catalyst like cuprous oxide at elevated temperatures (e.g., 220 °C) for several hours.

-

The reaction progress should be monitored by a suitable technique (e.g., TLC or GC-MS).

-

Upon completion, the reaction mixture is cooled, and the product is isolated through extraction and purified by recrystallization or chromatography.

Mandatory Visualizations

Experimental Workflow for Direct Bromination

Caption: Workflow for the synthesis of this compound.

Signaling Pathway of Phenol Bromination

Caption: Reaction pathway for the bromination of phenol.

References

Application Notes and Protocols: 2,6-Dibromophenol in Organic Synthesis

Introduction

2,6-Dibromophenol is a highly versatile aromatic compound that serves as a crucial building block in modern organic synthesis. Characterized by a phenolic hydroxyl group and two bromine atoms at the ortho positions, its structure offers multiple reactive sites for a variety of transformations. The electron-withdrawing nature of the bromine atoms increases the acidity of the phenol, while the C-Br bonds provide handles for cross-coupling reactions, and the activated aromatic ring is amenable to further substitution. These attributes make this compound an important precursor for the synthesis of pharmaceuticals, bioactive natural products, and advanced polymer materials. This document provides detailed application notes and experimental protocols for its use, tailored for researchers in organic chemistry and drug development.

Synthesis of this compound

The efficient synthesis of this compound is the first step in its utilization. While classical methods involving harsh reagents exist, modern approaches offer high yields under milder conditions. Below is a reliable protocol using N-Bromosuccinimide (NBS).

Experimental Protocol: Synthesis via Directed Ortho-Bromination

This method employs NBS for the selective dibromination of phenol at the ortho positions.

Protocol Details:

-

Charge a dry Schlenk tube with phenol (1.5 g, 16 mmol) and dichloromethane (10 mL).

-

Add N,N-diisopropylamine (0.44 mL, 3.1 mmol) to the mixture.

-

In a separate Schlenk tube, dissolve N-bromosuccinimide (5.7 g, 32 mmol) in dichloromethane (150 mL).

-

Slowly add the NBS solution to the phenol solution over a period of 3 hours at room temperature (23 °C).

-

After the addition is complete, stir the reaction mixture for an additional hour.

-

Quench the reaction by adding 1M hydrochloric acid (50 mL).

-

Transfer the mixture to a separatory funnel, add water (80 mL), and extract the organic layer.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the product.[1]

Data Presentation: Synthesis of this compound

The following table summarizes the quantitative data for the described synthesis protocol.

| Method | Key Reagents | Solvent | Temperature | Time | Yield | Reference |

| Directed Ortho-Bromination | Phenol, N-Bromosuccinimide, Diisopropylamine | Dichloromethane | 23 °C | 4 h | 79% | [1] |

Visualization: Synthesis Workflow

The diagram below illustrates the straightforward workflow for the synthesis of this compound from phenol.

References

Application of 2,6-Dibromophenol in Fine Chemical Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction